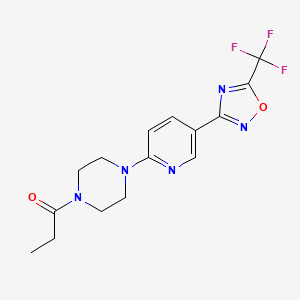
1-(4-(5-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(5-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C15H16F3N5O2 and its molecular weight is 355.321. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Metabolism and Pharmacokinetics
Studies on compounds containing piperazine and pyridinyl groups, such as L-735,524, have focused on their metabolism and pharmacokinetics in humans. For instance, L-735,524, a potent HIV-1 protease inhibitor, undergoes various metabolic pathways including glucuronidation, N-oxidation, and hydroxylation. The study provides insights into the metabolic fate of such compounds, which is crucial for understanding their bioavailability and potential therapeutic effects (Balani et al., 1995).
Toxicity and Exposure
Another aspect of scientific research on related compounds involves assessing their toxicity and human exposure. For example, 5-amino-2-(trifluoromethyl)pyridine, a compound used in pharmaceutical product synthesis, has been linked to toxic encephalopathy and methemoglobinemia following inhalation exposure, highlighting the importance of safety precautions in industrial settings (Tao et al., 2022).
Drug Development and Clinical Applications
Compounds with piperazine and pyridinyl structures have been evaluated for their potential in treating various conditions. BMS-690514, an inhibitor targeting growth factor receptors, shows how such compounds are developed and metabolized, contributing to treatments for conditions like non-small-cell lung cancer and metastatic breast cancer (Christopher et al., 2010).
Neurological Research
Research into neurological effects, such as the role of similar compounds in causing Parkinsonism due to the use of illicit drugs, underscores the importance of understanding the neurotoxic potential of chemical compounds. This area of study is critical for drug safety and the identification of adverse effects (Langston et al., 1983).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[4-[5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl]piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N5O2/c1-2-12(24)23-7-5-22(6-8-23)11-4-3-10(9-19-11)13-20-14(25-21-13)15(16,17)18/h3-4,9H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOJUXAFKPOOAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=NC=C(C=C2)C3=NOC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Bromo-N-[3-(furan-2-YL)-3-hydroxypropyl]furan-2-carboxamide](/img/structure/B3007045.png)
![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-phenylprop-2-enoate](/img/structure/B3007046.png)

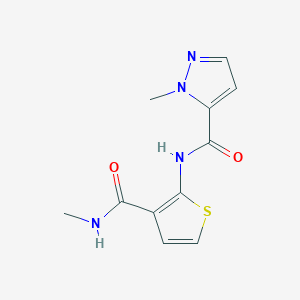

![(2Z,3Z)-bis[(4-chlorophenyl)methylidene]butanedioic acid](/img/structure/B3007052.png)
![ethyl [5-(3-aminophenyl)-2H-tetrazol-2-yl]acetate](/img/structure/B3007053.png)
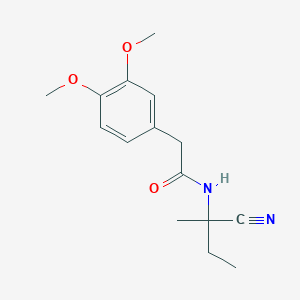
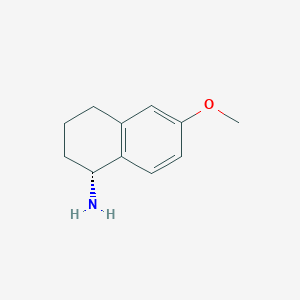
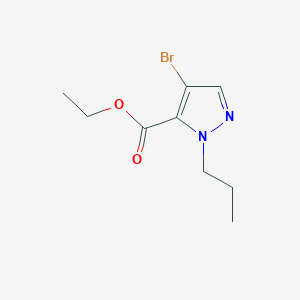
![1-(benzo[d]thiazol-2-yl)-N-(4-fluorophenyl)-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B3007061.png)
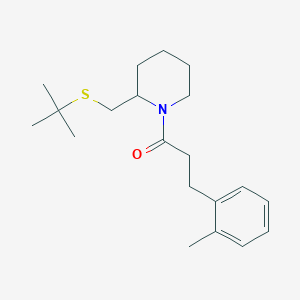
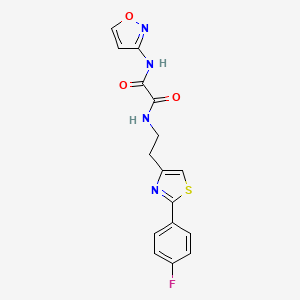
![9-Ethoxy-2-oxadispiro[2.0.44.23]decane](/img/structure/B3007066.png)
